molecular formula C6H5ClFN B062967 4-Chloro-5-fluoro-2-methylpyridine CAS No. 169750-95-2

4-Chloro-5-fluoro-2-methylpyridine

Cat. No.: B062967
CAS No.: 169750-95-2
M. Wt: 145.56 g/mol
InChI Key: WFWCXLYGQBLSGP-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-methylpyridine is an organic compound with the molecular formula C6H5ClFN. It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms at the 4th and 5th positions, respectively, and a methyl group at the 2nd position.

Scientific Research Applications

4-Chloro-5-fluoro-2-methylpyridine has diverse applications in scientific research:

Safety and Hazards

4-Chloro-5-fluoro-2-methylpyridine is considered hazardous. It can cause skin irritation and serious eye damage . It is also harmful if inhaled, causing specific target organ toxicity in the respiratory system . Safety precautions include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-2-methylpyridine typically involves the halogenation of 2-methylpyridine. One common method includes the use of chlorine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions. For instance, the reaction of 2-methylpyridine with chlorine gas followed by fluorination can yield the target compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes using specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-fluoro-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.

    Oxidation Products: Oxidized derivatives such as pyridine N-oxides.

    Coupling Products:

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-Chloro-5-fluoropyridine
  • 2-Bromo-5-fluoropyridine
  • 4-Chloro-2-methylpyridine

Comparison: 4-Chloro-5-fluoro-2-methylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications .

Properties

IUPAC Name

4-chloro-5-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWCXLYGQBLSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599242
Record name 4-Chloro-5-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169750-95-2
Record name 4-Chloro-5-fluoro-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169750-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-5-fluoro-2-picoline-N-oxide (12.43 g, 76.93 mmol), from Step 7, was dissolved in 52 mL of glacial acetic acid in a 3-necked flask equiped with a mechanical stirrer, a condenser and a thermometer. Iron powder (6.45 g, 115.5 mmol) was added to the solution at ambient temperature and the reaction mixture was carefully heated to 35°-40° C. After 10 min at 30° C., an exothermic reaction took place which caused the reaction temperature to rise to 120° C. and the reaction mixture became a very dark brown-colored solution. The flask was transferred to a cold water bath and the temperature of the solution brought down to ambient. The reaction mixture was then poured over ice. The resultant aqueous mixture was adjusted to pH 9 with potassium carbonate and steam distilled. The aqueous distillate collected at 92°-96° C. was extracted with three portions of methylene chloride. The combined organic extract was dried over anhydrous sodium sulfate, filtered and distilled to afford 15.91 g (71% yield) of the title compound, b.p. 138°-140° C.; MS GC-MS M/Z: 146 (M+H)+ ; 1H NMR (CDCl3) d 2.53 (s, 3H), 7.23 (d, 1H, J=6.0 Hz), 8.37 (s, 1H).
Quantity
12.43 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.45 g
Type
catalyst
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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